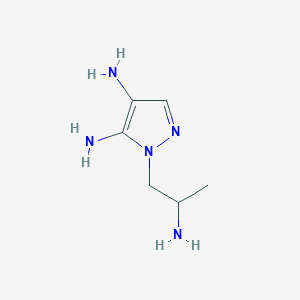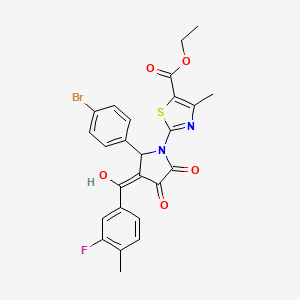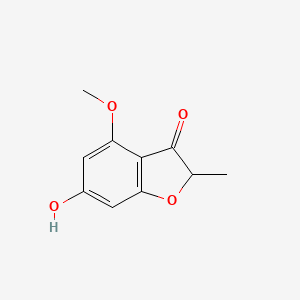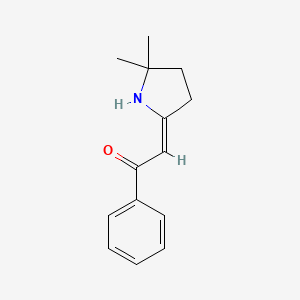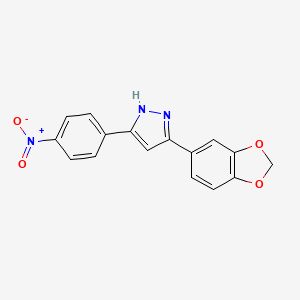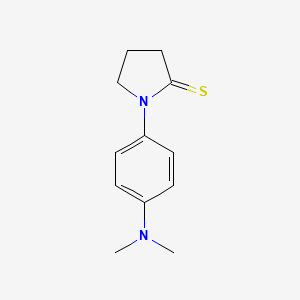
3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including methylsulfonyl, trifluoromethylsulfonyl, and methylenetetrahydrofuran moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate involves multiple steps. The key steps include the formation of the tetrahydrofuran ring, the introduction of the methylsulfonyl and trifluoromethylsulfonyl groups, and the final esterification with pivalic acid. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or alkanes, and substitution reactions may result in the formation of new functionalized derivatives.
科学的研究の応用
3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
- 3-((2S,5S)-5-((3R,5R)-3-Hydroxy-6-iodo-5-methylhept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate
- 3-((2S,5S)-5-((3R,5R)-3-Hydroxy-6-iodo-5-methylhept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl acetate
Uniqueness
3-((2S,5S)-5-((3R,5R)-5-Methyl-3-((methylsulfonyl)oxy)-6-(((trifluoromethyl)sulfonyl)oxy)hept-6-en-1-yl)-4-methylenetetrahydrofuran-2-yl)propyl pivalate is unique due to the presence of both methylsulfonyl and trifluoromethylsulfonyl groups, which impart distinct chemical properties and reactivity. These functional groups make the compound particularly valuable in synthetic chemistry and various research applications.
特性
分子式 |
C23H37F3O9S2 |
|---|---|
分子量 |
578.7 g/mol |
IUPAC名 |
3-[(2S,5S)-4-methylidene-5-[(3R,5R)-5-methyl-3-methylsulfonyloxy-6-(trifluoromethylsulfonyloxy)hept-6-enyl]oxolan-2-yl]propyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H37F3O9S2/c1-15(17(3)34-37(30,31)23(24,25)26)13-19(35-36(7,28)29)10-11-20-16(2)14-18(33-20)9-8-12-32-21(27)22(4,5)6/h15,18-20H,2-3,8-14H2,1,4-7H3/t15-,18+,19-,20+/m1/s1 |
InChIキー |
MALAYUJHZQAWCZ-NMLACTOBSA-N |
異性体SMILES |
C[C@H](C[C@@H](CC[C@H]1C(=C)C[C@@H](O1)CCCOC(=O)C(C)(C)C)OS(=O)(=O)C)C(=C)OS(=O)(=O)C(F)(F)F |
正規SMILES |
CC(CC(CCC1C(=C)CC(O1)CCCOC(=O)C(C)(C)C)OS(=O)(=O)C)C(=C)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)
![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)
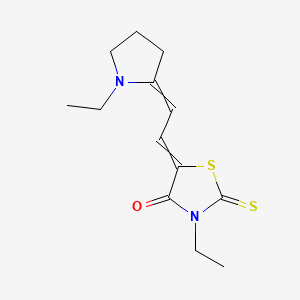
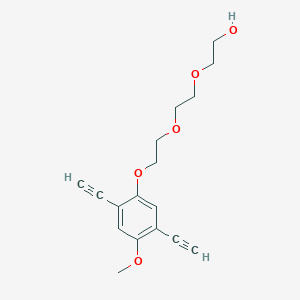
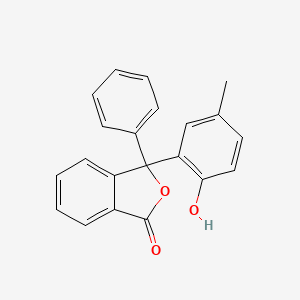
![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)
![4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12880901.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)
